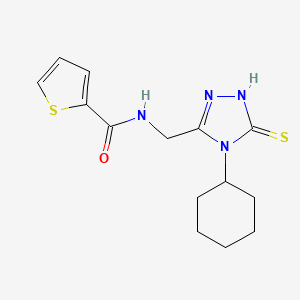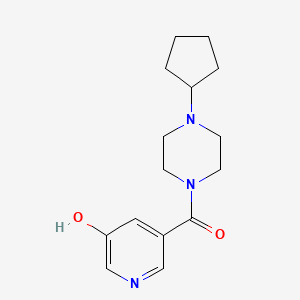
Fmoc-3-methoxy-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process . The methoxy group at the 3-position of the tyrosine side chain adds unique chemical properties to the compound, making it useful in various research applications.
作用機序
Target of Action
Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an important amino acid that is phosphorylated to vary the physical properties of peptides . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Pharmacokinetics
The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals.
生化学分析
Biochemical Properties
Fmoc-3-methoxy-L-tyrosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily driven by aromatic π–π stacking and hydrogen bonding .
Cellular Effects
It is known that tyrosine, the parent compound of this compound, plays a significant role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
This compound is involved in the metabolic pathways of tyrosine . Tyrosine is a precursor for the formation of several important substances, including neurotransmitters and hormones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-methoxy-L-tyrosine typically involves the protection of the amino group of 3-methoxy-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-methoxy-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acids to a growing peptide chain attached to a solid resin support. The use of automated systems allows for high-throughput production and minimizes human error .
化学反応の分析
Types of Reactions
Fmoc-3-methoxy-L-tyrosine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Deprotection: 3-methoxy-L-tyrosine.
Coupling: Peptides containing 3-methoxy-L-tyrosine residues.
Oxidation: 3-hydroxy-L-tyrosine.
Reduction: 3-methyl-L-tyrosine.
科学的研究の応用
Fmoc-3-methoxy-L-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Proteomics Studies: It is employed in the study of protein structure and function.
Drug Development: Researchers use the compound to develop new pharmaceuticals and study their interactions with biological targets.
Biomaterials: This compound is used in the design of novel biomaterials for tissue engineering and regenerative medicine.
類似化合物との比較
Similar Compounds
Fmoc-L-tyrosine: Similar to Fmoc-3-methoxy-L-tyrosine but lacks the methoxy group at the 3-position.
Fmoc-3-hydroxy-L-tyrosine: Contains a hydroxyl group at the 3-position instead of a methoxy group.
Fmoc-3-methyl-L-tyrosine: Contains a methyl group at the 3-position instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical properties compared to other Fmoc-protected tyrosine derivatives. This modification can influence the reactivity and stability of the compound, making it valuable for specific research applications .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOFAFWPOOZJT-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909294.png)


![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)
![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)


![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)

![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)

